![molecular formula C11H12N2O2 B2537579 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid CAS No. 780032-71-5](/img/structure/B2537579.png)
2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid, also known as THQAA, is a chemical compound that has been recently studied for its potential therapeutic applications. THQAA is a derivative of quinoline, and it has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has been found to inhibit the activation of NF-κB, which in turn leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has also been found to exhibit other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is that it is relatively easy to synthesize and purify. This makes it a cost-effective compound to use in lab experiments. However, one of the limitations of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases. Further studies are needed to determine the optimal dosage and administration methods for 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid. Another area of interest is its potential use as a neuroprotective agent. More research is needed to fully understand its mechanism of action and to determine its potential efficacy in treating neurodegenerative diseases. Additionally, 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid may have potential applications in other areas such as cancer research and cardiovascular disease.
合成法
The synthesis of 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid involves the reaction of 2-aminoacetic acid with 2,3-dihydroquinoline in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of interest has been its anti-inflammatory properties. 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
特性
IUPAC Name |
2-(3,4-dihydro-1H-quinolin-2-ylideneamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)7-12-10-6-5-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMRYHOZLBQVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC(=O)O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

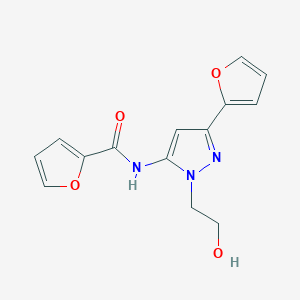
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2537497.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2537498.png)

![2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride](/img/structure/B2537503.png)
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)
![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)
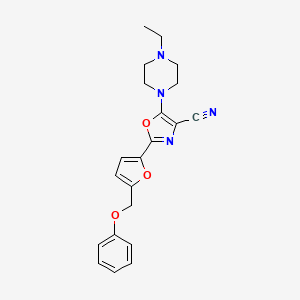

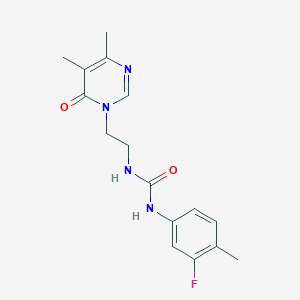
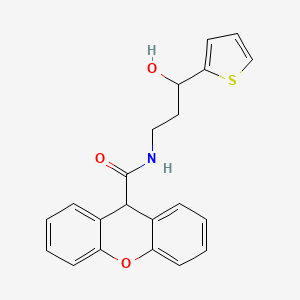
![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)
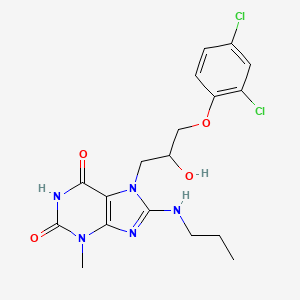
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)